molecular formula C21H30ClNO3S B13748375 Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride CAS No. 101911-99-3

Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride

Cat. No.: B13748375
CAS No.: 101911-99-3
M. Wt: 412.0 g/mol
InChI Key: MWDGTXZSUKOHGH-UHFFFAOYSA-N
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Description

Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride is a complex organic compound that features a piperidine ring, a phenyl group, and a thenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride typically involves multi-step organic reactions. One common approach is to start with the piperidine derivative, which is then reacted with phenyl and thenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds containing the piperidine ring, which are widely used in medicinal chemistry.

    Phenyl derivatives: Compounds containing the phenyl group, known for their aromatic properties.

    Thenyl derivatives: Compounds containing the thenyl group, which are less common but still of interest in organic synthesis.

Uniqueness

Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

101911-99-3

Molecular Formula

C21H30ClNO3S

Molecular Weight

412.0 g/mol

IUPAC Name

methane;(2-methyl-3-piperidin-1-ium-1-yl-1-thiophen-2-ylpropyl) phenyl carbonate;chloride

InChI

InChI=1S/C20H25NO3S.CH4.ClH/c1-16(15-21-12-6-3-7-13-21)19(18-11-8-14-25-18)24-20(22)23-17-9-4-2-5-10-17;;/h2,4-5,8-11,14,16,19H,3,6-7,12-13,15H2,1H3;1H4;1H

InChI Key

MWDGTXZSUKOHGH-UHFFFAOYSA-N

Canonical SMILES

C.CC(C[NH+]1CCCCC1)C(C2=CC=CS2)OC(=O)OC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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